molecular formula C24H23N3O3S2 B2970556 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 888411-74-3

4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B2970556
CAS No.: 888411-74-3
M. Wt: 465.59
InChI Key: YPBYVRUJRCXOGK-UHFFFAOYSA-N
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Description

4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyl(ethyl)sulfamoyl group and a 2-methyl-1,3-benzothiazol-6-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide: shares structural similarities with other benzamide derivatives and benzothiazole compounds.

    N-(2-methyl-1,3-benzothiazol-6-yl)benzamide: Lacks the benzyl(ethyl)sulfamoyl group.

    4-[benzyl(ethyl)sulfamoyl]benzamide: Lacks the 2-methyl-1,3-benzothiazol-6-yl group.

Uniqueness

The unique combination of the benzyl(ethyl)sulfamoyl group and the 2-methyl-1,3-benzothiazol-6-yl group in this compound provides distinct chemical properties and biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27(16-18-7-5-4-6-8-18)32(29,30)21-12-9-19(10-13-21)24(28)26-20-11-14-22-23(15-20)31-17(2)25-22/h4-15H,3,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBYVRUJRCXOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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